3-Benzylazetidine hydrochloride

TAAR1 trace amine receptor CNS drug discovery

3-Benzylazetidine hydrochloride (CAS 7606-32-8, MW 183.68, C₁₀H₁₄ClN) is the hydrochloride salt form of 3-benzylazetidine, a four-membered nitrogen-containing heterocycle bearing a benzyl substituent at the 3-position. The compound serves as a versatile building block in medicinal chemistry, with documented affinity for the trace amine-associated receptor 1 (TAAR1; Ki = 701 nM at rat TAAR1, pH 7.4) as disclosed in US Patent 10,023,559.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 7606-32-8
Cat. No. B1373195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylazetidine hydrochloride
CAS7606-32-8
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESC1C(CN1)CC2=CC=CC=C2.Cl
InChIInChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)6-10-7-11-8-10;/h1-5,10-11H,6-8H2;1H
InChIKeyNQSYCYSKQSQIBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylazetidine Hydrochloride (CAS 7606-32-8): A 3-Substituted Azetidine Building Block with Quantified TAAR1 Affinity


3-Benzylazetidine hydrochloride (CAS 7606-32-8, MW 183.68, C₁₀H₁₄ClN) is the hydrochloride salt form of 3-benzylazetidine, a four-membered nitrogen-containing heterocycle bearing a benzyl substituent at the 3-position [1]. The compound serves as a versatile building block in medicinal chemistry, with documented affinity for the trace amine-associated receptor 1 (TAAR1; Ki = 701 nM at rat TAAR1, pH 7.4) as disclosed in US Patent 10,023,559 [2]. Its hydrochloride salt form confers aqueous solubility advantageous for both synthetic manipulation and biological assay preparation .

Why Generic 3-Substituted Azetidine Substitution Fails for 3-Benzylazetidine Hydrochloride Procurement


Cursory substitution of 3-benzylazetidine hydrochloride with other 3-substituted azetidine building blocks (e.g., 3-phenylazetidine, 3-methylazetidine, or 3-benzyl-3-fluoro-azetidine) introduces quantifiable differences in target engagement, physicochemical properties, and downstream synthetic utility. Within the same patent-defined TAAR1 assay (US 10,023,559), the benzyl substituent confers a Ki of 701 nM, whereas 3-phenylazetidine shows an EC₅₀ of 1,300 nM in a rat TAAR1 functional assay [1]. Furthermore, the free base (CAS 90874-34-3) is hydrophobic and poorly water-soluble, while the hydrochloride salt (CAS 7606-32-8) is freely soluble in aqueous media—a critical distinction for reproducible biological assay preparation . Regioisomeric substitution (2-benzyl vs. 3-benzyl) or oxidation state variation (benzylidene vs. benzyl) alters monoamine transporter selectivity profiles, as demonstrated in comparative SAR studies [2]. These differences preclude simple interchangeability.

3-Benzylazetidine Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


TAAR1 Binding Affinity: 3-Benzylazetidine vs. 3-Benzyl-3-Fluoro-Azetidine in the Same Patent Assay

Within US Patent 10,023,559, 3-benzylazetidine (the free base of the target hydrochloride) demonstrated a Ki of 701 nM at rat TAAR1 stably expressed in HEK-293 cells at pH 7.4 [1]. In the identical assay system, the fluorinated analog 3-benzyl-3-fluoro-azetidine (Example 46) showed a modestly improved Ki of 552 nM [2]. A more extensively modified analog, 3-[(4-bromophenyl)-difluoro-methyl]azetidine (Example 49), achieved a Ki of 291 nM [3]. These data establish 3-benzylazetidine as the unsubstituted benzyl reference scaffold within this chemical series, providing a defined baseline from which SAR-driven potency improvements can be measured.

TAAR1 trace amine receptor CNS drug discovery

Hydrochloride Salt vs. Free Base: Aqueous Solubility and Experimental Handling Comparison

3-Benzylazetidine hydrochloride (CAS 7606-32-8) is reported as freely soluble in water and organic solvents including alcohols, ethers, chloroform, acetone, and ethyl acetate . In contrast, the free base 3-benzylazetidine (CAS 90874-34-3) is described as a hydrophobic, insoluble crystalline solid with low aqueous solubility . This solubility differential is consistent with the general class behavior of azetidine hydrochloride salts, where protonation of the azetidine nitrogen significantly enhances water solubility compared to the neutral free base [1].

solubility salt form formulation assay preparation

TAAR1 Engagement: 3-Benzylazetidine vs. 3-Phenylazetidine — Impact of the Methylene Spacer

3-Benzylazetidine binds to rat TAAR1 with a Ki of 701 nM in HEK-293 membrane preparations at pH 7.4 [1]. The closely related 3-phenylazetidine, which lacks the methylene spacer between the azetidine ring and the aromatic ring, shows an EC₅₀ of 1,300 nM as a functional agonist at rat N-terminal FLAG-tagged TAAR1 expressed in HEK293 cells, measured by [³H]cAMP accumulation [2]. Although Ki and EC₅₀ values are not directly interchangeable, the benzyl analog engages the receptor at sub-micromolar concentrations while the phenyl analog requires >1 µM for functional activation, suggesting that the methylene spacer contributes favorably to TAAR1 binding pocket complementarity.

TAAR1 structure-activity relationship benzyl spacer CNS target

Monoamine Transporter SAR: Benzylazetidine vs. Benzylideneazetidine — Oxidation State Determines Potency

In a systematic SAR study of rigid methamphetamine analogs, benzylideneazetidine (sp²-hybridized exocyclic carbon) and benzylazetidine (sp³-hybridized, reduced) analogs were evaluated side-by-side at dopamine (DAT) and serotonin (SERT) transporters in rat brain tissue preparations [1]. The benzylideneazetidine series was consistently more potent than the corresponding benzylazetidine analogs. The most potent benzylidene compound, 3-(3,4-dichlorobenzylidene)azetidine (24m), achieved Ki values of 139 nM at SERT and 531 nM at DAT (DAT/SERT selectivity ratio = 3.8) [1]. While individual Ki values for the reduced 3-benzylazetidine analogs were not explicitly reported in the accessible abstract, the study establishes that the benzylazetidine scaffold (sp³) represents a distinct potency and selectivity class relative to the benzylidene (sp²) series [1].

monoamine transporter SERT DAT methamphetamine analog CNS SAR

JAK1 Kinase Inhibitor Fragment Elaboration: 3-Benzylazetidine Moiety Delivers Nanomolar Biochemical Potency

A compound incorporating the 3-benzylazetidine moiety—4-[trans-4-[2-(3-benzylazetidin-1-yl)-2-oxo-ethyl]-cyclohexyl]-3-methyl-2,7-dihydropyrazolo[3,4-b]pyridin-6-one—demonstrated an IC₅₀ of 3 nM against JAK1 in a biochemical assay and an IC₅₀ of 250 nM in a cell-based assay (CellSensor STAT6-bla RA-1, Homo sapiens) [1]. This compound, derived from the fragment-based discovery program described by Hansen et al. (J. Med. Chem., 2020, 63, 7008–7032), exemplifies the utility of 3-benzylazetidine as a building block for elaborating pyrazolopyridone-based JAK1 inhibitors [2]. While direct head-to-head data comparing alternative azetidine substituents in the identical molecular context are not publicly available, the 3 nM biochemical potency achieved with the 3-benzylazetidine-containing compound establishes this scaffold as a productive vector for JAK1 inhibitor optimization [1].

JAK1 kinase inhibitor fragment-based drug discovery pyrazolopyridone

Chymase Inhibitor Scaffold: 3-Benzylazetidine-2-one Derivatives Achieve Sub-Nanomolar Potency

The 3-benzylazetidine scaffold, in its oxidized 2-one (β-lactam) form, has yielded potent human chymase inhibitors. Compound 23, a 3-benzylazetidine-2-one derivative, exhibited an IC₅₀ of 3.1 nM against human chymase with a plasma half-life of 6 hours [1]. Further optimization produced a compound with an IC₅₀ of 0.46 nM, though with reduced plasma stability [2]. By comparison, structurally distinct chymase inhibitor chemotypes such as sulfonyl fluorides and chloromethyl ketones operate through different mechanisms (covalent vs. non-covalent), making the 3-benzylazetidine-2-one series a mechanistically differentiated class [2]. This evidence supports the broader value of the 3-benzyl substitution pattern on the azetidine ring for serine protease inhibitor design.

chymase inflammation beta-lactam serine protease inhibitor

3-Benzylazetidine Hydrochloride: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


TAAR1 SAR Studies Requiring a Defined Unsubstituted Benzyl Reference Scaffold

For medicinal chemistry programs targeting the trace amine-associated receptor 1 (TAAR1), 3-benzylazetidine hydrochloride provides a fully characterized reference point with a Ki of 701 nM at rat TAAR1 under standardized HEK-293 assay conditions, as documented in US Patent 10,023,559 [1]. Researchers can use this compound as the baseline for quantifying the SAR impact of subsequent modifications—fluorination (ΔKi = +149 nM to 552 nM), aryl halogenation (ΔKi = +410 nM to 291 nM), or P-loop-targeting substituents—within a directly comparable assay framework [1]. The hydrochloride salt form ensures reproducible aqueous dilution for dose-response studies.

Fragment-Based JAK1 Inhibitor Discovery Leveraging the 3-Benzylazetidine Moiety

The demonstrated integration of the 3-benzylazetidine moiety into a pyrazolopyridone scaffold yielding JAK1 biochemical IC₅₀ = 3 nM supports the procurement of 3-benzylazetidine hydrochloride for fragment-based kinase inhibitor discovery [2]. Programs following the Hansen et al. (2020) fragment-to-lead strategy can employ this building block for ribose-pocket or P-loop-targeting fragment elaboration, with the hydrochloride salt facilitating direct use in parallel synthesis and library production [2].

Monoamine Transporter Ligand Design: Differentiated Benzylazetidine Pharmacophore Exploration

The demonstrated differentiation between benzylideneazetidine (sp², SERT Ki = 139 nM for the most potent analog) and benzylazetidine (sp³) scaffolds at monoamine transporters establishes 3-benzylazetidine hydrochloride as a distinct starting point for SERT/DAT ligand optimization [3]. The reduced sp³ hybridization alters both potency and DAT/SERT selectivity relative to the benzylidene series, offering researchers an orthogonal vector for tuning transporter selectivity profiles [3].

Serine Protease Inhibitor Development via 3-Benzylazetidine-2-one Elaboration

The demonstrated conversion of the 3-benzylazetidine scaffold to 3-benzylazetidine-2-one derivatives yielding human chymase inhibitors with IC₅₀ values ranging from 3.1 nM to 0.46 nM supports procurement for serine protease inhibitor programs [4]. The tunable plasma stability (t₁/₂ = 6 h for Compound 23) provides a pharmacokinetic optimization handle not accessible with covalent inhibitor chemotypes [4].

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